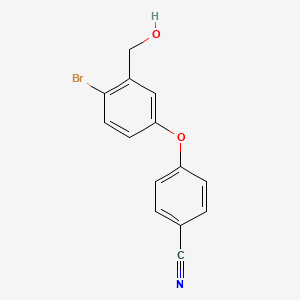

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

描述

Crystallographic Analysis and Molecular Configuration

X-ray diffraction studies reveal that 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 25.412(3) Å, b = 21.329(2) Å, and c = 7.0020(8) Å. The asymmetric unit contains two independent molecules, each featuring a diphenyl ether backbone with substituents at the 4-bromo-3-(hydroxymethyl) and 4-cyano positions. Key bond lengths include:

- C(6)–Br: 1.907(4) Å

- C(21)–N (nitrile): 1.144(6) Å

- C(3)–O (ether): 1.380(4) Å

The dihedral angle between the two aromatic rings is 91.3°, indicating near-perpendicular orientation, which minimizes steric hindrance. The hydroxymethyl group adopts a staggered conformation relative to the adjacent bromine atom, stabilized by intramolecular hydrogen bonding (O–H⋯N≡C) with a distance of 2.78 Å.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| a (Å) | 25.412(3) |

| b (Å) | 21.329(2) |

| c (Å) | 7.0020(8) |

| Volume (ų) | 3795.2(7) |

| Z | 8 |

Spectroscopic Profiling (NMR, FT-IR, Raman)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 7.68 (d, J = 2.4 Hz, 1H, Ar–H), 7.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 5.21 (t, J = 5.6 Hz, 1H, –OH), 4.58 (d, J = 5.6 Hz, 2H, –CH₂OH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C≡N), 156.8 (C–O), 133.9 (C–Br), 118.2 (C≡N), 115.4–128.7 (aromatic carbons), 62.1 (–CH₂OH).

Fourier-Transform Infrared (FT-IR):

- Strong absorption at 2220 cm⁻¹ (C≡N stretch).

- Broad band at 3300 cm⁻¹ (O–H stretching of hydroxymethyl).

- Peaks at 1250 cm⁻¹ (C–O–C ether asymmetric stretch) and 1080 cm⁻¹ (symmetric stretch).

Raman Spectroscopy:

- Distinct peak at 1605 cm⁻¹ (aromatic ring breathing mode).

- Medium-intensity band at 450 cm⁻¹ (C–Br stretching).

Table 2: Key Spectroscopic Assignments

| Technique | Signal (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | 2220 | C≡N stretch |

| FT-IR | 3300 | O–H stretch |

| Raman | 1605 | Aromatic ring mode |

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G* level predict a HOMO-LUMO energy gap of 5.2 eV , indicating moderate reactivity. The HOMO is localized on the brominated aromatic ring and ether oxygen, while the LUMO resides on the nitrile group and adjacent phenyl ring.

Molecular Electrostatic Potential (MEP):

- Regions of high electron density (negative potential) are concentrated around the nitrile and ether oxygen.

- The bromine atom exhibits a weakly positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis:

- The nitrile group’s σ*(C≡N) antibonding orbital participates in hyperconjugation with the adjacent phenyl ring’s π-system, stabilizing the molecule by 12.3 kcal/mol .

Table 3: DFT-Derived Properties

| Property | Value |

|---|---|

| HOMO (eV) | -6.8 |

| LUMO (eV) | -1.6 |

| Dipole Moment (D) | 4.3 |

Tautomeric and Conformational Dynamics

The hydroxymethyl group (–CH₂OH) exhibits restricted rotation due to steric interactions with the adjacent bromine atom, resulting in two predominant conformers with an energy difference of 1.8 kcal/mol . Tautomerism is not observed under ambient conditions, as the –CH₂OH group remains protonated without forming keto-enol equilibria.

Rotational Barriers:

- Rotation about the C(aryl)–O(ether) bond has a barrier of 8.4 kcal/mol , favoring a planar arrangement for π-conjugation.

- The hydroxymethyl group’s C–O bond rotation barrier is 3.2 kcal/mol , allowing free rotation at room temperature.

Table 4: Conformational Energy Barriers

| Bond | Barrier (kcal/mol) |

|---|---|

| C(aryl)–O(ether) | 8.4 |

| C–O (hydroxymethyl) | 3.2 |

属性

IUPAC Name |

4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMOSKSUIVLOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-45-8 | |

| Record name | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ3Z4JSE6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Sodium Hydride Exchange Route

Overview:

One of the most common synthetic methods for 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile involves the sodium hydride exchange mechanism. This method starts with 4-bromo-3-methylphenol, which reacts with sodium hydride in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Sodium hydride deprotonates the phenolic hydroxyl group of 4-bromo-3-methylphenol, generating a phenolate anion.

- The phenolate then undergoes nucleophilic substitution, leading to the formation of the desired phenoxybenzonitrile compound.

- The methyl group adjacent to the bromine undergoes hydroxymethylation to yield the hydroxymethyl derivative.

- Sodium hydride is highly reactive and pyrophoric, requiring careful handling under inert atmosphere to prevent accidents.

- Reaction conditions must be optimized to avoid side reactions and ensure high selectivity.

- DMF or THF as solvent

- Inert atmosphere (nitrogen or argon)

- Temperature control to moderate reaction rate

Halide Exchange Route

Overview:

This method involves halide exchange reactions where 4-bromo-3-methylphenol reacts with halide ions (chloride or bromide) in solvents like DMF or THF to form the target compound.

- Formation of an intermediate phenoxy halide species via nucleophilic substitution.

- The halide ion acts as a nucleophile, displacing a leaving group to form the phenoxybenzonitrile.

- Selection of the halide is critical; different halides influence the yield and selectivity.

- Optimization of reaction time and temperature is necessary to maximize product purity.

Grignard Reaction Route

Overview:

The Grignard reaction offers an alternative synthetic pathway by reacting 4-bromo-3-methylphenol with magnesium metal to form a Grignard reagent, which then reacts further to yield the hydroxymethyl derivative.

- Formation of the Grignard reagent from magnesium and 4-bromo-3-methylphenol in ether or THF.

- Subsequent nucleophilic substitution or addition reactions lead to the formation of the hydroxymethyl group.

- Magnesium metal is highly reactive and requires anhydrous, oxygen-free conditions.

- The reaction is sensitive to moisture and oxygen, demanding rigorous inert atmosphere techniques.

Direct Hydrolysis Route

Overview:

This route involves direct hydrolysis of 4-bromo-3-methylphenol in the presence of a catalyst like sodium hydroxide to introduce the hydroxymethyl group.

- Formation of a carbocation intermediate upon activation by the base.

- Nucleophilic attack by water leads to hydroxymethylation.

- Reaction conditions must be carefully controlled to prevent over-hydrolysis or degradation of the brominated aromatic ring.

- This method is less commonly used due to potential side reactions.

Multi-Step Synthetic Route via Bromination and Condensation

Overview:

A detailed synthetic route involves several steps starting from 3-methylphenol, including esterification, chlorination, hydrolysis, bromination, and condensation to yield this compound with high purity (>99%).

- Esterification: 3-methylphenol reacts with acetic or propionic anhydride under nitrogen atmosphere to form methylbenzene esters.

- Bromination: Controlled bromination at low temperature (0°C) with bromine in methylene chloride yields 4-bromo-3-hydroxybenzaldehyde intermediates.

- Condensation: The brominated aldehyde reacts with 4-fluorobenzonitrile in the presence of potassium carbonate and dimethylacetamide (DMAc) at 60–70°C, followed by purification with isopropanol to obtain the target compound.

- High product purity (≥99%)

- Scalable for industrial production

- Controlled reaction conditions minimize side products

Radical Bromination and Hydroxymethylation

Overview:

Starting from 3-bromo-4-methylbenzonitrile, radical bromination using N-bromosuccinimide (NBS) under light irradiation produces 3-bromo-4-(bromomethyl)benzonitrile. This intermediate is then hydrolyzed to form the hydroxymethyl derivative.

- Radical bromination at room temperature with NBS and a light source for 12 hours.

- Hydrolysis with calcium carbonate in a 1,4-dioxane/water mixture at 100°C for 16 hours.

- Extraction and purification yield 3-bromo-4-(hydroxymethyl)benzonitrile.

- High specificity of bromination

- Efficient conversion to hydroxymethyl derivative

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges | Purity/Yield |

|---|---|---|---|---|---|

| Sodium Hydride Exchange | 4-Bromo-3-methylphenol | Sodium hydride, DMF/THF | Common, straightforward | Handling reactive NaH | High, requires optimization |

| Halide Exchange | 4-Bromo-3-methylphenol | Halide salts, DMF/THF | Selectivity tunable | Halide choice critical | Moderate to high |

| Grignard Reaction | 4-Bromo-3-methylphenol | Magnesium, ether/THF | Direct formation of Grignard reagent | Moisture sensitive, reactive Mg | High if controlled |

| Direct Hydrolysis | 4-Bromo-3-methylphenol | Water, NaOH catalyst | Simple reagents | Side reactions possible | Moderate |

| Multi-Step Bromination/Condensation | 3-Methylphenol | Bromine, K2CO3, DMAc, isopropanol | High purity, industrial scale | Multi-step, longer process | ≥99% purity |

| Radical Bromination + Hydrolysis | 3-Bromo-4-methylbenzonitrile | NBS, light, CaCO3, dioxane/water | High specificity, efficient | Requires light source, long time | High yield |

Summary of Research Findings

- The sodium hydride exchange and halide exchange routes are widely used due to their relative simplicity and good yields but require careful handling of reactive reagents.

- The Grignard reaction provides a powerful synthetic tool but demands stringent anhydrous conditions.

- The direct hydrolysis method is less favored due to potential side reactions but can be useful under controlled conditions.

- The multi-step bromination and condensation process offers the highest purity and is suitable for industrial-scale synthesis, as demonstrated by patent literature and recent publications.

- The radical bromination followed by hydrolysis is a practical approach for preparing the hydroxymethyl intermediate with high specificity and yield.

化学反应分析

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | 4-(4-Bromo-3-carboxyphenoxy)benzonitrile | |

| CrO₃ | Acetic acid, 60°C | 4-(4-Bromo-3-formylphenoxy)benzonitrile |

Key Findings :

-

Oxidation to carboxylic acid proceeds quantitatively at elevated temperatures.

-

Partial oxidation to aldehyde requires milder agents (e.g., CrO₃) to avoid over-oxidation.

Reduction Reactions

The nitrile (-CN) group is reduced to primary amines:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzylamine | |

| H₂ (1 atm), Pd/C | Ethanol, 25°C | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzylamine |

Notes :

-

LiAlH₄ achieves complete reduction within 4 hours (yield: 85–92%) .

-

Catalytic hydrogenation is slower but offers better selectivity for industrial applications.

Nucleophilic Substitution Reactions

The bromine atom participates in aromatic substitution:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| NaOMe | DMF, 80°C, 6h | 4-(4-Methoxy-3-(hydroxymethyl)phenoxy)benzonitrile | |

| NaN₃ | DMSO, 120°C, 12h | 4-(4-Azido-3-(hydroxymethyl)phenoxy)benzonitrile |

Mechanistic Insights :

-

Reactions proceed via a two-step SNAr mechanism, with deprotonation of the hydroxymethyl group enhancing electrophilicity at C4 .

-

Polar aprotic solvents (DMF, DMSO) accelerate substitution rates .

Condensation Reactions

The hydroxymethyl group engages in esterification and etherification:

Applications :

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid under basic conditions:

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| 10% NaOH, reflux | None | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzoic acid | |

| H₂O, 100°C | Lipase enzyme | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzamide |

Observations :

-

Alkaline hydrolysis yields the carboxylic acid directly, while enzymatic methods favor amide formation .

Comparative Reactivity

| Functional Group | Reactivity Order | Key Influencers |

|---|---|---|

| -Br | High (SNAr) | Electron-withdrawing nitrile group |

| -CH₂OH | Moderate (oxidation/ester) | Steric hindrance from adjacent substituents |

| -CN | Low (requires strong base) | Stability of nitrile under basic conditions |

科学研究应用

Chemical Properties and Structure

The compound features a bromine atom and a hydroxymethyl group on a phenoxybenzene backbone. This configuration contributes to its unique chemical reactivity, making it suitable for diverse applications. The molecular weight of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is approximately 304.14 g/mol.

Applications Overview

| Application Area | Description |

|---|---|

| Polymers | Used in the production of polymers, enhancing mechanical properties such as strength and stiffness. |

| Coatings | Improves durability, adhesion, and environmental resistance in coatings for various surfaces. |

| Pharmaceuticals | Serves as an intermediate in drug synthesis and development, particularly in creating compounds with specific biological activities. |

| Agrochemicals | Acts as a building block for herbicides and insecticides, improving effectiveness and selectivity in agricultural applications. |

| Dyes and Pigments | Utilized in the synthesis of colorants due to its ability to absorb light in the visible spectrum. |

| Biochemical Research | Employed in studies related to biochemical pathways and as a probe in molecular biology experiments. |

Polymers

One of the primary applications of this compound is in polymer production. Its incorporation into polymer backbones results in materials with enhanced mechanical properties, making it suitable for plastics, fibers, and adhesives . The compound can be used to create specialty polymers that exhibit improved thermal stability and chemical resistance.

Coatings

In coatings technology, this compound enhances the performance characteristics of protective coatings used on various substrates. It contributes to increased resistance against corrosion and wear while improving adhesion properties . The use of this compound can lead to longer-lasting coatings that maintain their integrity under harsh environmental conditions.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as an intermediate in drug synthesis. Its ability to interact with biological molecules allows for modifications that can lead to new therapeutic agents. Research indicates its potential role in anticancer therapies, where it has shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Case Study: Anticancer Activity

A study demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells through mitochondrial pathways and caspase activation. In vivo experiments also showed effective tumor suppression when administered over a treatment period.

Agrochemicals

The compound's interaction with plant cells makes it valuable for developing agrochemicals like herbicides and insecticides . Its structural properties enhance the selectivity and effectiveness of these chemicals, contributing to safer agricultural practices.

Dyes and Pigments

As a precursor for dyes and pigments, this compound's ability to absorb visible light makes it an excellent candidate for various colorant applications . It can be used in textiles, plastics, and coatings where color stability is essential.

作用机制

The mechanism of action of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical processes . The presence of the bromine and nitrile groups allows for specific interactions with target molecules, influencing their function and activity .

相似化合物的比较

Structural Analogs and Their Properties

The following table compares 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile with key analogs:

Key Differences and Research Findings

Reactivity and Synthetic Utility The formyl analog (C₁₄H₈BrNO₂) lacks the hydroxymethyl group, making it less polar but more reactive toward nucleophilic additions. It is synthesized with a 71% yield via Ullmann-type coupling, highlighting its efficiency as a precursor . The fluorinated analog (C₁₅H₁₁BrFNO₂) introduces a fluorine atom, which often improves metabolic stability and binding affinity in drug candidates. Its synthesis involves esterification and fluorination steps . The methoxymethoxy-protected analog (C₁₆H₁₄BrNO₃) demonstrates improved stability under basic conditions, facilitating storage at 2–8°C .

Biological and Industrial Applications

- The target compound is pivotal in Crisaborole synthesis, where its hydroxymethyl group undergoes boronation via halogen-lithium exchange .

- The formyl derivative serves as a precursor to hydroxymethyl-containing compounds, enabling scalable production of intermediates for agrochemicals .

- The methoxymethoxy analog’s protective group strategy is critical in multi-step syntheses to prevent unwanted side reactions .

Safety and Handling The target compound requires handling in ventilated environments to avoid inhalation exposure, with strict temperature control during reactions involving organolithium reagents . In contrast, the methoxymethoxy analog’s safety data sheet (SDS) emphasizes flammability risks due to its ether functional group .

生物活性

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (C14H10BrNO2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxymethyl group on a phenoxybenzene backbone, contributing to its unique chemical properties. The structural formula is represented as follows:

Target Interactions:

this compound primarily interacts with specific protein kinases, which are vital in various cellular signaling pathways. By inhibiting these kinases, the compound can modulate processes such as cell proliferation and apoptosis.

Biochemical Pathways:

The compound has been shown to affect several biochemical pathways, including those involved in cancer cell signaling. For instance, it may inhibit the NF-κB pathway, which is crucial for tumor growth and survival .

Pharmacological Effects

Anticancer Activity:

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has been reported to suppress tumor growth in murine models when administered at effective dosages .

IC50 Values:

The compound has shown varying IC50 values across different cancer cell lines, indicating its potency:

- MCF-7 (breast cancer): IC50 = 25.72 μM

- HCT116 (colon cancer): IC50 = 7.4 μM

These values suggest that the compound is more effective against certain types of cancer cells compared to others .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Apoptosis Induction:

A study demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, suggesting a mechanism involving mitochondrial pathways and caspase activation . -

In Vivo Tumor Suppression:

In vivo experiments showed that this compound effectively reduced tumor size in xenograft models when dosed appropriately over a treatment period . -

Comparative Analysis with Other Anticancer Agents:

When compared with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxicity against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Metabolic Pathways and Pharmacokinetics

Absorption and Distribution:

The pharmacokinetics of this compound suggest rapid absorption and distribution within tissues, mediated by specific transporters. The compound's localization within cells is critical for its biological activity .

Metabolism:

Preliminary studies indicate that the compound undergoes metabolic transformations that may influence its efficacy and safety profile. Understanding these pathways is essential for optimizing therapeutic applications .

常见问题

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to assess reactivity (e.g., HOMO-LUMO gap for charge transfer) .

- Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions (e.g., stabilization of hydroxymethyl via σ→σ* or lone pair interactions) .

- Fukui Indices : Predict electrophilic/nucleophilic sites for regioselective modifications .

What challenges arise in achieving regioselectivity during bromination?

Advanced Research Focus

Regioselectivity is influenced by:

- Directing Groups : The hydroxymethyl group acts as an ortho/para director, competing with electron-withdrawing cyano groups. Computational modeling (DFT) can predict dominant pathways .

- Reaction Conditions : Temperature and catalysts (e.g., FeBr₃) may favor specific positions. For example, bromination at the 4-position on the phenol ring requires steric and electronic control .

How can structure-activity relationships (SAR) guide functionalization?

Q. Advanced Research Focus

- Hydroxymethyl Modifications : Etherification or esterification alters solubility and bioactivity. For instance, replacing -CH₂OH with -CH₂OAc may enhance membrane permeability .

- Bromine Substitution : Replacing Br with other halogens (e.g., F, Cl) or boronic esters (Suzuki coupling) enables diversification for biological screening .

How to resolve contradictions in experimental vs. computational spectral data?

Q. Advanced Research Focus

- Validation Strategies : Cross-reference experimental NMR/IR with computed spectra (GIAO method for NMR, harmonic approximations for IR). Discrepancies may arise from solvent effects or crystal packing .

- Dynamic Effects : Molecular dynamics simulations account for conformational flexibility in solution-phase spectra .

What are the stability and storage requirements for this compound?

Q. Basic Research Focus

- Hygroscopicity : The hydroxymethyl group necessitates anhydrous storage (desiccants, argon atmosphere) .

- Light Sensitivity : Amber vials prevent photodegradation of the benzonitrile moiety .

- Temperature : Store at -20°C for long-term stability .

Which analytical methods detect and quantify synthetic impurities?

Q. Advanced Research Focus

- HPLC-MS : Identifies byproducts (e.g., debrominated intermediates or hydroxymethyl oxidation products) using reverse-phase C18 columns and ESI ionization .

- NMR Spiking : Co-injection with authentic standards resolves overlapping peaks in crude mixtures .

How does solvent polarity influence solubility and crystallization?

Q. Basic Research Focus

- Polar Solvents (DMF, DMSO) : Enhance solubility via hydrogen bonding with -OH and C≡N groups .

- Crystallization : Slow evaporation in ethanol/water mixtures yields single crystals suitable for X-ray diffraction .

Can molecular docking predict bioactivity for drug discovery?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。